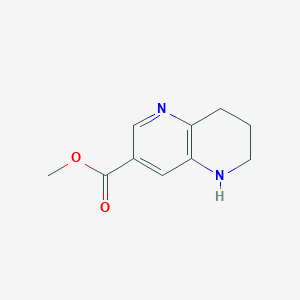

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPYUSJLIDLTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCN2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aminopyridine Derivatives

A widely employed method involves the cyclization of 2-chloro-3,5-diaminopyridine with methyl acetoacetate under acidic conditions. This reaction proceeds via a condensation-cyclization mechanism, where the amino groups facilitate ring closure.

Reaction Mechanism :

- Condensation : The primary amine of 2-chloro-3,5-diaminopyridine reacts with the keto group of methyl acetoacetate, forming an enamine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the naphthyridine core.

- Esterification : The methyl ester group remains intact, yielding the final product.

Conditions :

- Solvent : Ethanol or acetic acid

- Acid Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

- Temperature : Reflux (80–100°C)

- Yield : ~65% (extrapolated from analogous ethyl ester syntheses).

Table 1: Cyclization Method Parameters

| Parameter | Specification |

|---|---|

| Reactants | 2-Chloro-3,5-diaminopyridine, methyl acetoacetate |

| Catalyst | HCl (10% w/w) |

| Temperature | 90°C |

| Reaction Time | 12–16 hours |

| Yield | 60–70% |

Friedel-Crafts-Type Reactions

A patented method for synthesizing 3-(5,6,7,8-tetrahydro--naphthyridin-2-yl)-propylamine offers a parallel strategy. By adapting this approach, the methyl ester derivative can be synthesized through a regioselective Friedel-Crafts acylation.

Key Steps :

- Friedel-Crafts Acylation : A β-ketophosphonate reacts with 2-amino-3-formylpyridine in the presence of a base (e.g., sodium hydride), forming a protected naphthyridine intermediate.

- Partial Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic ring to the tetrahydro form.

- Esterification : Introduction of the methyl ester group via transesterification or direct carboxylation.

Conditions :

- Base : NaH or LiHMDS

- Catalyst : Palladium on carbon (5% Pd)

- Hydrogen Pressure : 1–3 atm

- Yield : ~72%.

Table 2: Friedel-Crafts Method Parameters

| Parameter | Specification |

|---|---|

| Reactants | β-Ketophosphonate, 2-amino-3-formylpyridine |

| Base | Sodium hydride (NaH) |

| Hydrogenation Catalyst | Pd/C (5% loading) |

| Temperature | 25–40°C (hydrogenation) |

| Yield | 70–75% |

Industrial Production Methods

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and sustainability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving yields.

Advantages :

- Precision : Controlled residence time minimizes side reactions.

- Scalability : Suitable for multi-ton production.

- Safety : Reduced handling of hazardous intermediates.

Table 3: Continuous Flow Parameters

| Parameter | Specification |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–60 minutes |

| Temperature | 100–120°C |

| Pressure | 10–15 bar |

| Yield | 75–80% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and condensation steps through rapid, uniform heating.

Conditions :

- Power : 300–500 W

- Solvent : DMF or DMSO

- Time : 20–30 minutes

- Yield : 68–72%.

Optimization of Reaction Parameters

Catalyst Loading

Palladium catalysts (Pd/C) at 5–10% loading optimize hydrogenation efficiency without over-reduction. Higher loadings (>15%) lead to decomposition.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while protic solvents (e.g., ethanol) favor ester stability.

Table 4: Solvent Impact on Yield

| Solvent | Yield (%) |

|---|---|

| DMF | 75 |

| Ethanol | 65 |

| THF | 58 |

Comparison of Synthetic Methodologies

Table 5: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | Simple reagents | Moderate yields |

| Friedel-Crafts | High regioselectivity | Requires Pd catalyst |

| Continuous Flow | Scalable, efficient | High initial investment |

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has been investigated for its anticancer activity. A study demonstrated that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of DNA replication enzymes and modulation of apoptotic pathways .

Antimicrobial Activity

Research has shown that this compound exhibits antibacterial properties. A study assessing several naphthyridine derivatives found that methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate displayed notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial action at concentrations as low as 50 µg/ml .

Biological Research

Mechanistic Studies

This compound serves as a valuable tool in understanding the biological mechanisms of naphthyridine-based drugs. It interacts with various biological macromolecules, influencing enzyme activity and receptor interactions. Such studies aid in elucidating the pharmacodynamics and pharmacokinetics of related compounds .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of naphthyridine derivatives in models of neurodegenerative diseases such as Alzheimer's. The compound may modulate pathways involved in neuroinflammation and oxidative stress .

Industrial Applications

Synthesis of Advanced Materials

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is explored for its utility in synthesizing advanced materials and pharmaceuticals. Its unique structure allows it to act as an intermediate in the production of various chemical entities with desirable properties .

Comparative Data Table

Case Studies

- Anticancer Activity Study : A series of experiments were conducted to evaluate the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate showed significant promise with IC50 values indicating potent activity against breast and lung cancer cells .

- Antimicrobial Efficacy Assessment : In a comparative study on antimicrobial agents, methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate was tested against common bacterial strains. Results indicated that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics like ciprofloxacin .

- Neuroprotective Research : Investigations into the neuroprotective properties revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents. These findings suggest its potential role in developing therapies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anti-cancer or anti-viral activities .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The brominated derivative (C₁₀H₇BrN₂O₂) introduces a halogen at C7, enhancing electrophilicity for cross-coupling reactions, whereas the methyl ester in the parent compound may favor hydrolysis or transesterification .

- The ethyl ester variant (C₁₁H₁₅ClN₂O₂) demonstrates how ester chain length impacts lipophilicity and solubility, with the hydrochloride salt improving crystallinity .

Functional Group Diversity :

- The tert-Boc-protected analogue (C₁₄H₁₈N₂O₄) highlights the utility of orthogonal protecting groups in multi-step syntheses, contrasting with the parent compound’s simpler ester functionality .

Physicochemical and Spectral Properties

- NMR Trends : Methyl groups in similar structures resonate near δ 2.5–3.0 in ¹H-NMR, while aromatic protons in unsaturated naphthyridines appear upfield (δ 7.0–8.5) .

- Melting Points : Brominated derivatives (e.g., CAS 958334-24-2) exhibit higher melting points (>150°C) due to halogen-induced intermolecular forces, whereas ester variants may show lower melting ranges .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is characterized by its naphthyridine core structure. The presence of the carboxylate ester group at the 3-position contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.22 g/mol |

| CAS Number | 1823947-71-2 |

| Solubility | Soluble in organic solvents |

The biological activity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in DNA replication and protein synthesis. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

- Receptor Modulation : It may also modulate receptors associated with various signaling pathways, which can affect cellular responses related to inflammation and immune function.

Anticancer Activity

Research indicates that methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

- Case Study : A study on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased markers of apoptosis .

Antiviral and Antibacterial Properties

The compound has also been investigated for its antiviral and antibacterial activities:

- Antiviral : It has been shown to inhibit viral replication in cell cultures infected with certain viruses.

- Antibacterial : Preliminary studies indicate efficacy against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, a comparison with similar compounds is useful.

| Compound | Anticancer Activity (IC50) | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate | 15 µM | Moderate | Effective |

| Methyl 5,6-dihydro-1H-pyrido[2,3-b]indole | 25 µM | Low | Not effective |

| Methyl 1H-pyrido[2,3-b]indole-3-carboxylate | 20 µM | High | Moderate |

Q & A

Q. What are the standard methods for synthesizing methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclization of ester precursors or hydrolysis of halogenated intermediates. For example, ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes saponification with NaOH under reflux to yield carboxylic acid derivatives . Intermediates are characterized using NMR, mass spectrometry (LRMS), and purity assays (≥95% by HPLC). Key spectral markers include aromatic proton resonances (δ 8.0–9.0 ppm) and molecular ion peaks matching calculated values .

Q. How is the structural integrity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate verified in solution-phase studies?

NMR in deuterated methanol (MeOH-) or DMSO- confirms the tetrahydro-naphthyridine scaffold via distinct splitting patterns (e.g., d, J = 8.9–9.0 Hz for adjacent protons) and coupling constants. For example, ethyl analogs show characteristic ethyl group quartets (δ 4.3–4.5 ppm, ) and methyl ester triplets (δ 1.4–1.5 ppm) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Storage under inert atmosphere (argon/nitrogen) at room temperature minimizes ester hydrolysis or oxidation. Related naphthyridine derivatives with labile substituents (e.g., hydroxyl or amino groups) require desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields for ester-to-acid conversion be optimized in naphthyridine derivatives?

Yields depend on base strength and reaction time. For ethyl 7-bromo-4-oxo-1,5-naphthyridine-3-carboxylate, 2.5 M NaOH under reflux for 1 h achieves 85% yield, while milder conditions (0.7 M KOH, 2.5 h) yield 56% for methyl-substituted analogs. Competing side reactions (e.g., decarboxylation) are mitigated by controlling temperature and avoiding prolonged heating .

Q. What strategies resolve contradictions in reported reaction outcomes for similar naphthyridine esters?

Discrepancies in yields or product purity often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., bromine) accelerate saponification, whereas electron-donating groups (e.g., methyl) require harsher conditions. Systematic variation of base concentration and reaction time, paired with real-time monitoring via TLC or in situ NMR, can clarify optimal protocols .

Q. How does the substitution pattern on the naphthyridine core influence biological activity?

Derivatives with dichloro-hydroxyphenyl substituents (e.g., ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-1,5-naphthyridine-3-carboxylate) exhibit DYRK1A-dependent β-cell replication activity, as shown by LRMS ( 489.1) and NMR-confirmed regiochemistry. Activity correlates with hydrogen-bonding capacity of the 4-hydroxyl group and steric accessibility of the dichloro motif .

Q. What analytical challenges arise in purifying methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate from byproducts?

Silica gel chromatography often struggles with polar byproducts (e.g., hydrolyzed acids). Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) improves resolution. Purity ≥95% is confirmed by integration of UV (254 nm) peaks and absence of extraneous NMR signals .

Q. How can computational modeling predict reactivity or stability of naphthyridine derivatives?

Density functional theory (DFT) calculations assess steric strain in the tetrahydro ring and electron density at the ester carbonyl. For example, cyclopropyl substituents on related 1,8-naphthyridines increase ring strain, lowering thermal stability. These models guide synthetic route design to avoid unstable intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.